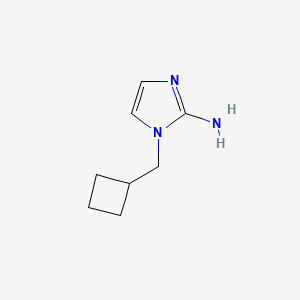

1-(Cyclobutylmethyl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Cyclobutylmethyl)-1H-imidazol-2-amine” is an organic compound that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a cyclobutylmethyl group, which is a four-membered cyclobutane ring attached to a methyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve reactions such as the Suzuki-Miyaura coupling , which is a common method for forming carbon-carbon bonds.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups .Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been studied for their potential as corrosion inhibitors. For example, an experimental and theoretical study on the electrochemical behavior of imidazoline and its derivatives showed that imidazoline is a good corrosion inhibitor in deaerated acid media. The study employed potentiodynamic polarization curves and electrochemical impedance spectroscopy techniques to evaluate their efficiency, with density functional theory (DFT) calculations supporting the experimental findings (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis Methods

Several studies have focused on the synthesis of imidazole derivatives through eco-friendly approaches and multi-component condensation reactions. For instance, an eco-friendly synthesis of 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles has been demonstrated, highlighting the use of iron (III) chloride and disodium phosphate as catalysts in ethanol, yielding products in good to excellent yields (Mehrabi, Alizadeh-bami, Meydani, & Besharat, 2021).

Catalysis

Catalytic methods leveraging imidazole compounds have been developed for various chemical transformations. For example, a study on N-heterocyclic carbene-catalyzed redox amidations of α-functionalized aldehydes with amines utilized imidazole as an additive, showcasing its role in facilitating the synthesis of carboxylic acid amides (Bode & Sohn, 2007).

Biological Activity and CO2 Capture

Imidazole derivatives have been explored for their biological activities and potential applications in CO2 capture. A study on the design of an ionic liquid incorporating an imidazole derivative for CO2 capture demonstrated its efficiency and reusability, comparable to commercial amine sequestering agents (Bates, Mayton, Ntai, & Davis, 2002).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(cyclobutylmethyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-10-4-5-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBZBRPWPQLXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenyl)-2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2845943.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2845946.png)

![4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2845950.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2845951.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2845952.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2845954.png)

![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2845957.png)

![(3E)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2845958.png)

![4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B2845963.png)